molecular formula C7H12O4 B8624223 Propyl 3-hydroxy-2-methoxyprop-2-enoate CAS No. 112589-27-2

Propyl 3-hydroxy-2-methoxyprop-2-enoate

Cat. No.: B8624223
CAS No.: 112589-27-2
M. Wt: 160.17 g/mol
InChI Key: OOTNGSPQUBPEDP-UHFFFAOYSA-N
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Description

Propyl 3-hydroxy-2-methoxyprop-2-enoate is an ester derivative characterized by a propyl ester group, a methoxy substituent at the C2 position, and a hydroxyl group at the C3 position of a propenoate backbone.

Properties

CAS No.

112589-27-2

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

propyl 3-hydroxy-2-methoxyprop-2-enoate

InChI

InChI=1S/C7H12O4/c1-3-4-11-7(9)6(5-8)10-2/h5,8H,3-4H2,1-2H3

InChI Key

OOTNGSPQUBPEDP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=CO)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with Propyl 3-hydroxy-2-methoxyprop-2-enoate:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound Ester, hydroxy, methoxy C₇H₁₂O₄ ~160.16 (estimated) Polymer precursors, bioactive intermediates N/A
Propyl guaiacol Phenol, methoxy, propyl C₁₀H₁₄O₂ 166.22 Fragrance, antimicrobial agent
Isoeugenol Allyl chain, methoxy, phenol C₁₀H₁₂O₂ 164.20 Flavoring, antioxidant
Propyl syringol Phenol, dimethoxy, propyl C₁₁H₁₆O₃ 196.24 Bio-oil components, lignin derivatives
Methyl paraben Ester, hydroxy, methyl C₈H₈O₃ 152.15 Preservative, antimicrobial
Propyl Rosethyl Ethoxymethyl, methoxy C₇H₁₄O₂ 130.19 Fragrance (rosy, earthy notes)
Key Observations:
  • Reactivity: The hydroxyl and methoxy groups in this compound enhance its polarity and hydrogen-bonding capacity compared to Propyl Rosethyl (ether-dominated) or methyl paraben (simpler ester). This may influence solubility in polar solvents like ethanol or water .
  • Stability: Methoxy groups generally improve oxidative stability. Isoeugenol’s allyl chain (71.5% purity in isolation) suggests susceptibility to polymerization, whereas this compound’s conjugated enoate backbone may confer thermal stability .
Purity and Isolation Challenges:
  • Propyl syringol and propyl guaiacol were isolated with high purity (>90%) via chromatography, while methyl paraben showed lower purity (33.4%) due to competing side reactions . This highlights the role of substituent complexity in purification efficiency. This compound’s hydroxyl group may complicate synthesis, requiring protective group strategies.
Thermal Behavior:
  • Thiirane-functionalized spherosilics (e.g., octasilsesquioxane derivatives) demonstrate that methoxy and hydroxy groups enhance thermal stability in hybrid materials. This supports the hypothesis that this compound could serve as a crosslinker in heat-resistant polymers .

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